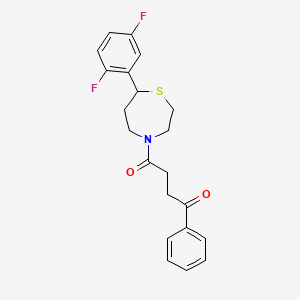
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, refractivity, and polarizability can be predicted based on the compound’s structure and compared with experimental data .Scientific Research Applications
Oxidative Cleavage and Autoxidation Studies
Research on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons, including compounds like 1-phenylbutane-1,2-dione, demonstrates interest in the formation and intermediates of oxidative cleavage products. Such studies are foundational for understanding the chemical behavior of complex organic molecules under oxidative conditions (Rao & Pritzkow, 1987).
Intramolecular Hydrogen Bonds in β-Diketones
Investigations into the protonation of keto and enol forms of β-diketones by hydrogen bromide offer insights into the behavior of these compounds in different states, which is crucial for understanding their reactivity and potential applications in synthesis and medicinal chemistry (Clark, Emsley, & Hibbert, 1989).
Pharmacological and Antiviral Activity of Derivatives
The synthesis and evaluation of 1,3-thiazepine derivatives for pharmacological activities and antiviral properties highlight the potential medicinal applications of structurally complex molecules. Such research is crucial for the development of new therapeutics (Struga et al., 2009).
Antitumor Agents and Synthesis
Studies on the synthesis of new compounds with potential antitumor activity, such as arylazothiophene and arylazopyrazole derivatives starting from 1-phenylbutane-1,3-dione, underscore the importance of chemical synthesis in developing new anticancer agents (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
Mechanism of Action
The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often studied in the context of drug discovery. Without specific information, it’s difficult to predict the mechanism of action of this compound.
Safety and Hazards
properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO2S/c22-16-6-7-18(23)17(14-16)20-10-11-24(12-13-27-20)21(26)9-8-19(25)15-4-2-1-3-5-15/h1-7,14,20H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCTUOQYQVUISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)
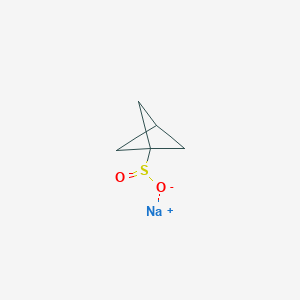
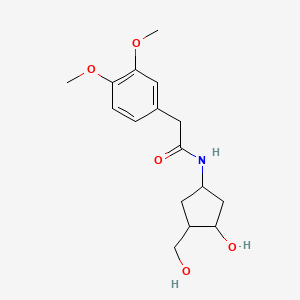


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2565012.png)
![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)
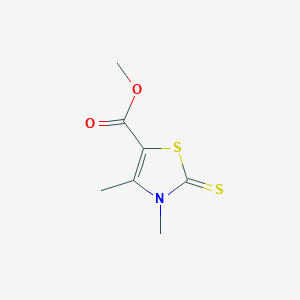
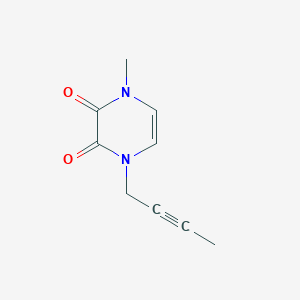
![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)
![N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2565019.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565023.png)

